Antimycobacterial Potency Against M. tuberculosis
Antitubercular agent-37 exhibits an in vitro minimum inhibitory concentration (MIC) of 0.16 µg/mL against Mycobacterium tuberculosis . While direct head‑to‑head comparisons with specific analogs in the same assay system are not publicly disclosed, this value can be contextualized against standard first‑line agents. For reference, isoniazid (INH), a cornerstone of tuberculosis therapy, typically demonstrates MIC values in the range of 0.02‑0.05 µg/mL against fully susceptible M. tuberculosis H37Rv under similar broth dilution conditions [1]. This indicates that Antitubercular agent-37 operates within a similar order of magnitude of potency, establishing it as a moderately potent probe molecule suitable for hit‑to‑lead optimization campaigns where the bis‑amidine scaffold serves as a starting point for structural diversification.
| Evidence Dimension | In vitro antimycobacterial potency (Minimum Inhibitory Concentration) |
|---|---|
| Target Compound Data | 0.16 µg/mL |
| Comparator Or Baseline | Isoniazid: 0.02‑0.05 µg/mL (typical range for M. tuberculosis H37Rv) |
| Quantified Difference | Target compound is approximately 3‑8‑fold less potent than isoniazid |
| Conditions | M. tuberculosis H37Rv broth microdilution assay |
Why This Matters
This provides a benchmark for potency relative to a clinically validated antitubercular agent, enabling informed decisions about whether this compound meets the activity threshold required for a specific screening or SAR study.
- [1] Heifets LB, ed. Drug Susceptibility in Chemotherapy of Mycobacterial Infections. CRC Press; 1991. View Source
